molecular formula C9H8N2O2 B605005 (1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone CAS No. 1415238-77-5

(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone

Cat. No. B605005
M. Wt: 176.175
InChI Key: OOBPIWAAJBRELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone” is a compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is also known as a 5S rRNA modificator .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O2/c1-7-8(2-5-13-7)9(12)11-4-3-10-6-11/h2-6H,1H3 . This indicates that the compound contains a five-membered imidazole ring attached to a furan ring via a methanone group .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 48 Ų, a rotatable bond count of 1, and a complexity of 208 . It has no hydrogen bond donors but has three hydrogen bond acceptors .

properties

IUPAC Name

imidazol-1-yl-(2-methylfuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-8(2-5-13-7)9(12)11-4-3-10-6-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBPIWAAJBRELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101348105
Record name 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-imidazol-1-yl)(2-methylfuran-3-yl)methanone

CAS RN

1415238-77-5
Record name 1H-Imidazol-1-yl(2-methyl-3-furyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101348105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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